Cas no 97005-07-7 (Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate)

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate is a specialized organic compound featuring a benzodioxine core with a carboxylate ester at the 6-position and two ketone groups at the 2- and 3-positions. This structure imparts reactivity useful in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized aromatic systems. The ester group enhances solubility in organic solvents, facilitating further derivatization. Its rigid fused-ring system may also contribute to applications in materials science or pharmaceutical research, where precise molecular architecture is critical. Careful handling is advised due to potential sensitivity to hydrolysis or thermal decomposition.
Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate structure
97005-07-7 structure
Product name:Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate
CAS No:97005-07-7
MF:C10H6O6
MW:222.15104341507
MDL:MFCD24842643
CID:2845428
PubChem ID:73014314

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester
    • MFCD24842643
    • 97005-07-7
    • Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate
    • MDL: MFCD24842643
    • Inchi: InChI=1S/C10H6O6/c1-14-8(11)5-2-3-6-7(4-5)16-10(13)9(12)15-6/h2-4H,1H3
    • InChI Key: PJSAXGJJJABBLS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 222.01643791Da
  • Monoisotopic Mass: 222.01643791Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.9Ų

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB279326-1 g
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; .
97005-07-7
1 g
€280.00 2023-07-20
abcr
AB279326-5g
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; .
97005-07-7
5g
€590.00 2025-02-19
abcr
AB279326-5 g
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; .
97005-07-7
5 g
€590.00 2023-07-20
abcr
AB279326-1g
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; .
97005-07-7
1g
€280.00 2025-02-19

Additional information on Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate

Research Update on Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7): Recent Advances and Applications

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7) is a heterocyclic compound with significant potential in pharmaceutical and chemical research. Recent studies have explored its synthesis, biological activity, and applications in drug development. This research briefing provides an overview of the latest findings related to this compound, focusing on its structural properties, synthetic pathways, and emerging therapeutic uses.

One of the key advancements in the synthesis of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed coupling reaction that significantly enhances the efficiency of its production. This method not only reduces the use of hazardous reagents but also aligns with green chemistry principles, making it a promising approach for industrial-scale applications.

In terms of biological activity, recent research has highlighted the compound's potential as a scaffold for developing anti-inflammatory and anticancer agents. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. These findings suggest its utility in designing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Additionally, computational studies have been employed to predict the binding affinity of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate derivatives with various biological targets. Molecular docking simulations, as described in a 2024 European Journal of Medicinal Chemistry article, revealed strong interactions with oncogenic proteins, further supporting its potential in oncology research. These insights are paving the way for the development of targeted therapies with improved efficacy and specificity.

Despite these promising developments, challenges remain in the clinical translation of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate-based compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation. Ongoing research is addressing these gaps through advanced formulation strategies and preclinical testing, as highlighted in a recent review published in Expert Opinion on Drug Discovery (2024).

In conclusion, Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7) continues to be a compound of significant interest in the field of medicinal chemistry. Its versatile structure and promising biological activities make it a valuable candidate for further exploration. Future studies should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline to realize its full therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97005-07-7)
A1195452
Purity:99%/99%
Quantity:1g/5g
Price ($):166.0/350.0